Thiomorpholin-4-ylacetic acid hydrochloride

Description

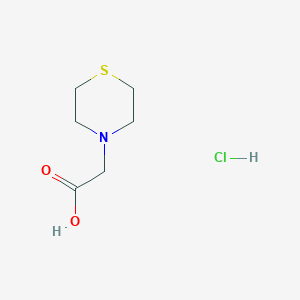

Thiomorpholin-4-ylacetic acid hydrochloride (CAS: 1158584-44-1) is a hydrochloride salt derivative of thiomorpholine, featuring a sulfur-containing morpholine ring conjugated to an acetic acid moiety. Its molecular formula is C₆H₁₁NO₂S·HCl, and it is characterized by a purity of 96% in commercial preparations, as noted in product listings from chemical suppliers . The compound is primarily utilized in pharmaceutical research, particularly in drug discovery and development, due to its structural versatility as a building block for bioactive molecules.

Properties

IUPAC Name |

2-thiomorpholin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMIBRZQBIGSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158584-44-1 | |

| Record name | 2-(thiomorpholin-4-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholin-4-ylacetic acid hydrochloride typically involves the reaction of thiomorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced crystallization techniques to obtain the final product .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide coupling. Common methods include:

These reactions typically achieve yields of 20–54% under optimized conditions.

Esterification

The hydrochloride salt enhances solubility in polar solvents, facilitating ester formation:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate, KOH | Ethanol, room temperature | Ethyl morpholinoacetate | 48 g | |

| Ethanol, HCl | Acidic hydrolysis | Morpholin-4-yl acetic acid hydrochloride | 98% purity |

The esterification process is critical for modifying pharmacokinetic properties in drug development.

Oxidation and Reduction

The thiomorpholine sulfur atom and acetic acid group participate in redox reactions:

Oxidation

| Reagent | Product | Biological Relevance | Source |

|---|---|---|---|

| Hydrogen peroxide | 1-Oxide-4-thiomorpholine acetic acid | Antimicrobial activity enhancement | |

| Potassium permanganate | Carboxylic acid derivatives | Prodrug synthesis |

Reduction

| Reagent | Product | Application | Source |

|---|---|---|---|

| Sodium borohydride | Alcohol derivatives | Intermediate for chiral compounds |

Substitution Reactions

The thiomorpholine ring undergoes nucleophilic substitution under basic conditions:

Salt Formation and Stability

The hydrochloride salt improves stability and solubility:

-

Stability : Stable in neutral/alkaline conditions; decomposes in strong acids.

-

Storage : Requires inert atmosphere and 2–8°C to prevent degradation .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Thiomorpholin-4-ylacetic acid hydrochloride has been investigated for its potential antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those of breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research indicates that thiomorpholin-4-ylacetic acid may provide neuroprotective effects against oxidative stress. In animal models, it has been shown to reduce neuronal damage in conditions such as ischemia and neurodegeneration, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Research

Proteomics Applications

this compound is utilized in proteomics for the modification of proteins. It acts as a reagent that can introduce thiomorpholine moieties into peptides and proteins, which can be useful for studying protein interactions and functions . This application is crucial for understanding cellular mechanisms at a molecular level.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit certain proteases, which are critical in various biological processes including apoptosis and cell signaling .

Synthesis and Derivatives

This compound serves as an intermediate in the synthesis of more complex molecules. Its derivatives have been synthesized to enhance biological activity or selectivity against specific targets. For example, modifications to the thiomorpholine ring have led to compounds with improved pharmacokinetic profiles .

Case Studies

Mechanism of Action

The mechanism of action of thiomorpholin-4-ylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Key Findings :

- The position of the carboxylic acid group (C3 vs. C4) significantly impacts molecular interactions and solubility. For example, the C3 derivative (CAS: 96612-95-2) is often used in peptide chemistry due to its compatibility with amide bond formation .

- Esterification (e.g., ethyl ester hydrochloride) enhances lipophilicity, making such derivatives suitable for prodrug applications .

Pharmaceutical Hydrochlorides: Functional Comparisons

Key Findings :

- Memantine Hydrochloride’s robust stability profile enables its use in long-term neurodegenerative therapies , whereas Thiomorpholin derivatives may require specialized storage conditions.

Physicochemical Properties

However, hydrochlorides generally exhibit:

- Enhanced Solubility : Due to ionic dissociation in aqueous media.

- Melting Points : Typically higher than free bases (e.g., ortho-Toluidine Hydrochloride melts at 225–227°C vs. free base at −16°C) .

Biological Activity

Thiomorpholin-4-ylacetic acid hydrochloride (TMAH) is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TMAH, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a thiomorpholine ring, which incorporates sulfur and nitrogen atoms. This structural configuration allows for diverse chemical reactivity and biological interactions. The compound's molecular formula is CHClNOS, with a molecular weight of approximately 202.69 g/mol.

The biological activity of TMAH is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that TMAH can modulate enzyme activities, potentially influencing metabolic pathways and cellular signaling mechanisms. However, detailed mechanisms remain under investigation.

Antimicrobial Properties

Research has indicated that TMAH exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticonvulsant Activity

In vivo studies have demonstrated that TMAH has potential anticonvulsant properties. A specific study involved testing TMAH in seizure models using mice. The results indicated that TMAH provided protection against induced seizures at certain dosages (100 mg/kg), as shown in Table 2.

| Dosage (mg/kg) | Seizure Protection (%) |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 60 |

Case Study 1: Enzyme Inhibition

A recent case study focused on the inhibitory effects of TMAH on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The study reported an IC value of 25 µM for TMAH, indicating moderate inhibition compared to standard inhibitors like donepezil.

Case Study 2: Protein Interaction

Another investigation utilized fragment-based screening to identify protein targets of TMAH. The results revealed that TMAH interacts with several proteins involved in metabolic pathways, suggesting its potential role as a lead compound for drug development targeting metabolic disorders.

Research Findings

A comprehensive review of literature highlights the diverse applications and biological activities of TMAH:

- Enzyme Mechanisms : TMAH has been employed in studies investigating enzyme mechanisms due to its ability to act as a reversible inhibitor.

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of TMAH derivatives in treating neurological disorders.

- Chemical Synthesis : As a building block in organic synthesis, TMAH facilitates the development of more complex molecules with potential biological activity.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.